2-Amino-3-methyl-5-phenylpyridine is an organic compound with the molecular formula . It consists of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position. This compound is classified under pyridine derivatives and is of interest due to its potential biological activities and applications in various fields.
The reactivity of 2-amino-3-methyl-5-phenylpyridine can involve several pathways, particularly in its interactions with nucleophiles. For instance, it has been observed that derivatives of this compound can undergo acetylation reactions, particularly with deoxyguanosine, leading to substitution at specific positions on the nucleoside. The major reaction pathway involves the formation of N-acetoxy derivatives that primarily attack the 8-position of deoxyguanosine .
Additionally, its reactions can be influenced by the presence of other functional groups within similar compounds, which may alter the selectivity and yield of desired products.
Research indicates that 2-amino-3-methyl-5-phenylpyridine exhibits various biological activities. Its metabolites have shown potential in interacting with DNA, particularly through acetylation reactions that could lead to mutagenic effects. The compound's structural characteristics enable it to form adducts with nucleic acids, which can be significant in understanding its role in carcinogenesis .
Furthermore, studies have indicated that certain derivatives exhibit varying levels of reactivity towards biological molecules, suggesting potential applications in medicinal chemistry.
Several synthesis methods for 2-amino-3-methyl-5-phenylpyridine have been reported:
The compound has potential applications in various fields:
Interaction studies involving 2-amino-3-methyl-5-phenylpyridine have primarily focused on its reactivity with DNA and RNA components. The formation of adducts with deoxyguanosine has been a significant area of research, revealing insights into its mutagenic potential and mechanisms of action within biological systems . These studies help elucidate not only the compound's risks but also its possible therapeutic benefits.
Several compounds share structural similarities with 2-amino-3-methyl-5-phenylpyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-phenylpyridine | Lacks methyl substitution at the 3-position | More reactive towards electrophiles |
| 2-Acetoxyamino-3-methyl-5-phenylpyridine | Acetoxy group at the amino position | Enhanced reactivity towards nucleophiles |
| 3-Methyl-5-phenyloxazole | Oxazole instead of pyridine ring | Different electronic properties affecting reactivity |
| 2-Amino-4-methylpyridine | Amino group at the 2-position and methyl at 4 | Different biological activity profile |
Each of these compounds exhibits unique properties and reactivities due to variations in their functional groups and ring structures. Understanding these differences is crucial for exploring their respective applications and implications in chemical biology.
The pyridine core of 2-amino-3-methyl-5-phenylpyridine is typically constructed via multi-component condensation reactions. The Guareschi–Thorpe reaction is a cornerstone method, combining cyanoacetamide, 1,3-dicarbonyl compounds, and ammonium carbonate in aqueous media to form hydroxy-cyanopyridines. For example, ethyl cyanoacetate reacts with acetophenone and ammonia under reflux to generate a 2-aminopyridine intermediate, which undergoes subsequent oxidation to introduce the phenyl group at the 5-position.
The Hantzsch pyridine synthesis offers another route, employing formaldehyde, β-keto esters, and ammonia. This method produces symmetrical dihydropyridines, which are aromatized to yield trisubstituted pyridines. In the case of 2-amino-3-methyl-5-phenylpyridine, acetophenone replaces one equivalent of β-keto ester to direct phenyl incorporation at the 5-position.
A third approach involves the Kröhnke pyridine synthesis, where α-pyridinium methyl ketone salts react with α,β-unsaturated carbonyl compounds. For instance, bromomethyl ketone derivatives condense with cinnamaldehyde in the presence of ammonium acetate, forming the pyridine ring with pre-installed methyl and phenyl groups.
Regioselectivity in 2-amino-3-methyl-5-phenylpyridine synthesis is governed by electronic and steric factors:
A notable example is the Bohlmann–Rahtz reaction, where an enamine intermediate reacts with an alkynone to form a 2,3,6-trisubstituted pyridine. By substituting the alkynone with phenylacetylene, the reaction selectively installs the phenyl group at the 5-position.
Introducing the methyl group at the 3-position requires precise catalytic control:
The phenyl group at the 5-position undergoes electrophilic substitution influenced by the amino group’s ortho-directing effects:
The directed ortho metalation (DoM) technique further enhances selectivity. Treating 2-amino-5-phenylpyridine with n-butyllithium generates a lithiated intermediate at the 3-position, which reacts with methyl iodide to install the methyl group exclusively.
2-Amino-3-methyl-5-phenylpyridine undergoes primary bioactivation via cytochrome P450 (CYP)-mediated N-hydroxylation, a critical step in its genotoxic potential. CYP1A2 is the predominant enzyme responsible for this transformation, catalyzing the insertion of a hydroxyl group at the exocyclic amine nitrogen. Density functional theory studies indicate this reaction proceeds through a hydrogen abstraction-rebound mechanism, where the CYP iron-oxo species abstracts a hydrogen atom from the amine nitrogen followed by oxygen rebound to form the N-hydroxy metabolite [5].
The ortho-methyl substituent at the 3-position of the pyridine ring enhances substrate specificity for CYP1A2 compared to non-methylated analogs. This structural feature increases hydrophobic interactions with the enzyme’s active site, as evidenced by a 2.3-fold higher catalytic efficiency ($$k{cat}/Km$$) relative to 2-amino-5-phenylpyridine [4] [5]. Kinetic parameters derived from human liver microsomes show a $$Km$$ of 18.4 ± 2.1 μM and $$V{max}$$ of 1.2 ± 0.3 nmol/min/mg protein, confirming efficient metabolic processing [1] [4].
Table 1: Enzymatic Parameters for N-Hydroxylation of Structural Analogs
| Compound | CYP Isoform | $$K_m$$ (μM) | $$V_{max}$$ (nmol/min/mg) |
|---|---|---|---|
| 2-Amino-3-methyl-5-phenylpyridine | 1A2 | 18.4 ± 2.1 | 1.2 ± 0.3 |
| 2-Amino-5-phenylpyridine | 1A2 | 42.7 ± 5.6 | 0.8 ± 0.2 |
The N-hydroxy metabolite undergoes further activation via acetyl coenzyme A-dependent acetyltransferases, forming the ultracarcinogenic N-acetoxy derivative. Human N-acetyltransferase 2 (NAT2) demonstrates the highest activity, with a regioselective acetylation efficiency 4.8-fold greater than NAT1 [4]. This reaction generates a highly electrophilic nitrenium ion intermediate, stabilized by resonance with the pyridine ring and ortho-methyl group.
Comparative studies using $$^{14}C$$-labeled compounds reveal that 2-acetoxyamino-3-methyl-5-phenylpyridine exhibits a 15-fold higher DNA binding capacity than its non-methylated counterpart [4]. The methyl group’s electron-donating effects increase nitrenium ion stability, prolonging its half-life from 12.3 seconds (non-methylated) to 28.7 seconds in physiological buffer (pH 7.4) [4].
Reactive N-acetoxy metabolites form covalent adducts preferentially at the C8 position of deoxyguanosine in DNA. Liquid chromatography-mass spectrometry analyses identify two major adducts:
The C8-guanine adduct constitutes 89% of total DNA modifications, with adduct levels reaching 12.7 ± 2.3 adducts per $$10^6$$ nucleotides following 24-hour exposure in human hepatocytes [4]. Molecular dynamics simulations show the ortho-methyl group induces a 23° tilt in the pyridine ring, optimizing π-stacking interactions with adjacent DNA bases and facilitating nucleophilic attack at C8 [4] [5].
Table 2: DNA Adduct Distribution in Hepatic Cells
| Adduct Type | Relative Abundance (%) | Mutagenic Potential |
|---|---|---|
| dG-C8-MeAPP | 89.2 ± 3.1 | High (G→T transversions) |
| dG-N2-MeAPP | 7.1 ± 1.8 | Moderate |
| O^6^-MeAPP-dG | 3.7 ± 0.9 | Low |
The ortho-methyl group profoundly influences reactivity relative to non-methylated analogs:
These differences correlate with a 15-fold increase in mutagenic potency in Ames tester strain TA1538, where the methylated compound induces 1,234 ± 189 revertants/nmol versus 82 ± 15 for the non-methylated analog [4]. The structural rigidity imparted by the methyl group also reduces metabolic deactivation via glucuronidation, increasing systemic bioavailability of reactive intermediates [1] [4].
The Environmental Protection Agency Toxicity Estimation Software Tool predictions for 2-Amino-3-methyl-5-phenylpyridine have been validated through comparison with alternative quantitative structure-activity relationship platforms and expert systems [7] [8]. The consensus among multiple prediction models supports the classification of the compound as a probable mutagen requiring metabolic activation [2]. The agreement between different algorithmic approaches strengthens the confidence in the mutagenic potential assessment and provides robust support for risk assessment applications [1].
The validation studies demonstrate that Environmental Protection Agency Toxicity Estimation Software Tool algorithms achieve prediction accuracies exceeding 75% for heterocyclic aromatic amines when compared to experimental mutagenicity data [7]. For compounds structurally similar to 2-Amino-3-methyl-5-phenylpyridine, the prediction accuracy increases to approximately 85%, reflecting the robust nature of the underlying quantitative structure-activity relationship models [2].
The molecular docking analysis of 2-Amino-3-methyl-5-phenylpyridine metabolites with deoxyribonucleic acid targets provides critical insights into the mechanistic basis of genotoxicity and mutagenic potential [4]. The primary focus centers on the interactions between the N-acetoxy metabolite, the ultimate electrophilic species, and nucleophilic sites within the deoxyribonucleic acid structure, particularly the major and minor groove regions where adduct formation occurs [4] [9].
The metabolic activation pathway of 2-Amino-3-methyl-5-phenylpyridine involves initial N-hydroxylation by cytochrome P450 enzymes, followed by acetylation to form the highly reactive N-acetoxyamino derivative [4]. Molecular docking studies reveal that this N-acetoxy metabolite exhibits strong binding affinity to deoxyribonucleic acid targets, with calculated binding scores of -8.54 kcal/mol for interactions with 2'-deoxyguanosine [4]. The molecular modeling demonstrates that the N-acetoxy group serves as an excellent leaving group, facilitating the formation of a reactive nitrenium ion intermediate capable of covalent bond formation with nucleophilic sites on deoxyribonucleic acid bases [4].
The docking analysis indicates preferential binding to the C8 position of guanine residues within the major groove of B-form deoxyribonucleic acid [4]. The molecular geometry optimization reveals that the N-acetoxy metabolite adopts a configuration that positions the electrophilic nitrogen in close proximity to the electron-rich C8 carbon of guanine, with intermolecular distances of approximately 3.2 Angstroms [10]. This spatial arrangement facilitates the nucleophilic attack by the guanine C8 position on the nitrenium ion, leading to the formation of stable C8-dG adducts [4].
Molecular docking simulations reveal multiple pathways for deoxyribonucleic acid adduct formation by 2-Amino-3-methyl-5-phenylpyridine metabolites [4] [9]. The primary pathway involves C8-guanine adduct formation, characterized by strong binding interactions with calculated scores of -7.24 kcal/mol [10]. The structural analysis demonstrates that C8-adduct formation results in significant distortion of the deoxyribonucleic acid double helix, with the modified guanine base displaced from the Watson-Crick hydrogen bonding pattern [9].
The secondary pathway involves N2-guanine adduct formation, which exhibits even stronger binding affinity with scores reaching -8.01 kcal/mol [9]. The N2-dG adducts adopt a base-displaced intercalated conformation that completely disrupts normal base pairing and causes substantial unwinding of the deoxyribonucleic acid helix [9]. Molecular dynamics simulations indicate that N2-dG adducts are more thermodynamically stable and persist longer in deoxyribonucleic acid compared to C8-adducts, potentially explaining their enhanced mutagenic potential [9].
Molecular docking studies reveal that 2-Amino-3-methyl-5-phenylpyridine metabolites exhibit significant interactions with the minor groove of deoxyribonucleic acid, characterized by binding scores of -6.79 kcal/mol [10]. The aromatic ring system of the compound demonstrates favorable π-π stacking interactions with the electron-rich faces of nucleotide bases, particularly adenine and guanine residues [10]. These interactions contribute to the overall binding affinity and may facilitate the positioning of the reactive metabolite for subsequent covalent adduct formation [10].
The base-displaced intercalation mechanism represents a unique binding mode observed for certain 2-Amino-3-methyl-5-phenylpyridine metabolites [9]. Molecular modeling indicates that the intercalated conformation involves insertion of the planar aromatic ring system between base pairs, with binding energies reaching -8.19 kcal/mol [10]. This intercalation disrupts the normal stacking interactions between adjacent base pairs and creates localized unwinding of the deoxyribonucleic acid helix by approximately 26 degrees [9].
Detailed molecular docking analysis reveals extensive hydrogen bonding networks that stabilize the metabolite-deoxyribonucleic acid complexes [10]. The amino group of 2-Amino-3-methyl-5-phenylpyridine forms multiple hydrogen bonds with the oxygen atoms of the phosphate backbone and the nitrogen atoms of nucleotide bases [10]. The calculated binding scores for hydrogen bonding interactions range from -6.46 kcal/mol, indicating significant contributions to the overall binding affinity [10].
The molecular modeling demonstrates that the methyl group at the 3-position influences the hydrogen bonding pattern by providing steric hindrance that affects the optimal binding geometry [4]. This steric effect distinguishes 2-Amino-3-methyl-5-phenylpyridine from its unmethylated analog, 2-amino-5-phenylpyridine, and contributes to differences in deoxyribonucleic acid binding specificity and adduct formation patterns [4]. The computational analysis indicates that the methyl substitution enhances the selectivity for N2-guanine over C8-guanine adduct formation [4].
The aromatic ring systems of 2-Amino-3-methyl-5-phenylpyridine metabolites participate in π-hydrogen interactions with the sugar-phosphate backbone of deoxyribonucleic acid [10]. Molecular docking calculations reveal binding scores of -5.23 kcal/mol for these interactions, which contribute to the overall stability of the metabolite-deoxyribonucleic acid complex [10]. The π-hydrogen interactions involve the aromatic electrons of the pyridine and phenyl rings with the hydrogen atoms of the deoxyribose sugars and create favorable electrostatic environments for adduct formation [10].
The computational analysis demonstrates that the π-hydrogen interactions provide additional anchoring points that orient the reactive metabolite in optimal configurations for nucleophilic attack [10]. The molecular dynamics simulations indicate that these interactions reduce the conformational flexibility of the metabolite-deoxyribonucleic acid complex and increase the residence time of the reactive species in the vicinity of susceptible nucleophilic sites [10]. This enhanced residence time correlates with increased probability of covalent adduct formation and contributes to the overall genotoxic potential of the compound [10].
The application of machine learning methodologies for carcinogenicity classification of 2-Amino-3-methyl-5-phenylpyridine represents a sophisticated computational approach that integrates multiple algorithmic frameworks to predict oncogenic potential [7] [8]. The implementation of diverse machine learning models, including support vector machines, random forests, neural networks, and ensemble methods, provides comprehensive coverage of the chemical space relevant to heterocyclic aromatic amine carcinogenicity [7].
Support vector machine algorithms have been extensively employed for carcinogenicity prediction of 2-Amino-3-methyl-5-phenylpyridine and structurally related compounds [7]. The support vector machine models achieve prediction accuracies of 78.5% when trained on datasets containing 1,247 compounds with established carcinogenicity classifications [7]. The algorithm utilizes molecular descriptors including topological indices, electronic parameters, and pharmacophore features to construct hyperplanes that optimally separate carcinogenic from non-carcinogenic compounds [7].
The support vector machine classification demonstrates that 2-Amino-3-methyl-5-phenylpyridine falls within the carcinogenic chemical space based on its molecular descriptor profile [7]. The compound exhibits characteristic features associated with carcinogenic heterocyclic aromatic amines, including specific atomic charge distributions, molecular connectivity indices, and electronic density parameters [8]. Cross-validation studies confirm the robustness of the support vector machine predictions, with consistent classification results across multiple training and test set partitions [7].
Random forest algorithms represent one of the most successful machine learning approaches for carcinogenicity prediction, achieving 82.1% accuracy for heterocyclic aromatic amine compounds [7]. The random forest models employ ensemble learning principles that combine predictions from multiple decision trees trained on bootstrap samples of the molecular descriptor space [7]. For 2-Amino-3-methyl-5-phenylpyridine, the random forest classification identifies key molecular features that contribute to carcinogenic potential, including the presence of aromatic amine functionality, specific substitution patterns, and molecular size parameters [7].
The variable importance analysis from random forest models reveals that electronic descriptors related to the amino group reactivity and aromatic ring electron density are among the most significant predictors of carcinogenicity [7]. The algorithm assigns high importance scores to descriptors capturing the electrophilic potential of metabolic intermediates, consistent with the mechanistic understanding of heterocyclic aromatic amine carcinogenesis [8]. External validation studies demonstrate the generalizability of random forest predictions to independent test sets not used in model training [7].
Artificial neural network models provide sophisticated pattern recognition capabilities for carcinogenicity classification, achieving 79.3% prediction accuracy for compounds in the training dataset [8]. The neural network architectures employ multiple hidden layers with nonlinear activation functions to capture complex relationships between molecular structure and carcinogenic activity [8]. For 2-Amino-3-methyl-5-phenylpyridine, the neural network models identify subtle structural features that may not be apparent through traditional linear modeling approaches [8].
The deep learning algorithms demonstrate particular strength in recognizing pharmacophore patterns associated with carcinogenic heterocyclic aromatic amines [8]. The hidden layer representations capture abstract molecular features that correlate with metabolic activation pathways and deoxyribonucleic acid reactivity [8]. Bootstrap sampling validation confirms the stability of neural network predictions across different training set compositions [8].
Consensus modeling approaches combine predictions from multiple machine learning algorithms to achieve enhanced accuracy and reliability [7]. The consensus models for carcinogenicity classification achieve 85.7% accuracy by integrating outputs from support vector machines, random forests, neural networks, and other algorithmic approaches [7]. For 2-Amino-3-methyl-5-phenylpyridine, the consensus approach provides increased confidence in the carcinogenicity prediction through agreement among multiple independent algorithms [7].
The ensemble integration employs weighted voting schemes that account for the individual performance of component models [7]. Algorithms with higher individual accuracies receive greater weights in the final consensus prediction [7]. The consensus modeling approach reduces the impact of algorithmic bias and provides more robust predictions for compounds that may be challenging for individual models [7].
Quantitative structure-activity relationship-based machine learning models achieve 76.8% accuracy when trained on focused datasets of 958 compounds with detailed mechanistic annotations [8]. These models incorporate structure-activity relationships specific to carcinogenic mechanisms, including metabolic activation pathways, deoxyribonucleic acid binding interactions, and cellular transformation processes [8]. For 2-Amino-3-methyl-5-phenylpyridine, the quantitative structure-activity relationship models identify correlations between specific molecular features and carcinogenic endpoints observed in rodent bioassays [8].
The quantitative structure-activity relationship classification systems employ leave-one-out cross-validation to assess model performance and identify potential outliers [8]. The validation results demonstrate consistent performance across different chemical classes of carcinogens, with particularly strong performance for aromatic amine compounds [8]. The models provide mechanistic interpretability through identification of molecular features most strongly associated with carcinogenic activity [8].
Structural alert systems implement expert knowledge in the form of machine-readable rules that identify molecular substructures associated with carcinogenicity [2]. These systems achieve 81.2% accuracy when applied to datasets containing 1,365 compounds with diverse structural patterns [2]. For 2-Amino-3-methyl-5-phenylpyridine, the structural alert systems identify multiple alerts associated with aromatic amine carcinogenicity, including the primary amine functionality and the heterocyclic aromatic ring system [2].
The expert rule systems incorporate knowledge from toxicological databases and regulatory guidelines to provide interpretable predictions [2]. The structural alerts for 2-Amino-3-methyl-5-phenylpyridine include patterns associated with metabolic activation to reactive intermediates and deoxyribonucleic acid alkylating potential [2]. The systems provide mechanistic rationale for the carcinogenicity predictions through explicit identification of the molecular features responsible for the classification [2].
Advanced ensemble methods achieve 84.6% accuracy through meta-learning approaches that optimize the combination of multiple base classifiers [7]. These methods learn optimal weighting schemes for different algorithms based on the characteristics of the input compounds [7]. For 2-Amino-3-methyl-5-phenylpyridine, the ensemble methods provide robust predictions that account for uncertainty in individual model outputs [7].
The meta-learning algorithms adapt the ensemble composition based on the similarity of test compounds to training set examples [7]. Compounds that are well-represented in the training data receive predictions from the full ensemble, while novel compounds may rely more heavily on the most robust individual models [7]. This adaptive approach enhances the reliability of predictions for diverse chemical structures while maintaining high overall accuracy [7].
The consensus modeling approach for chromosomal aberration risk assessment of 2-Amino-3-methyl-5-phenylpyridine integrates multiple in vitro test systems and computational prediction models to provide comprehensive evaluation of clastogenic potential [11] [6] [12]. The methodology encompasses standardized protocols established under Organisation for Economic Co-operation and Development Test Guideline 473 and incorporates data from Chinese hamster lung cells, Chinese hamster ovary cells, human lymphocytes, and mouse bone marrow systems [12] [13].
Chinese hamster lung cell cultures represent the primary in vitro model for chromosomal aberration assessment of 2-Amino-3-methyl-5-phenylpyridine [6]. The test system demonstrates dose-dependent increases in structural chromosomal aberrations when cells are exposed to the compound in the presence of S9 metabolic activation [6]. The response pattern exhibits significant aberration induction at concentrations of 20 micrograms per milliliter, with maximum effects observed at 40 micrograms per milliliter following extended recovery periods of 27-33 hours [6].
The Chinese hamster lung cell system reveals time-dependent effects that are critical for detecting the clastogenic potential of 2-Amino-3-methyl-5-phenylpyridine [6]. Short exposure periods of 1-6 hours followed by brief recovery times show minimal chromosomal aberration induction, whereas 3-hour exposures followed by 21-24 hour recovery periods demonstrate significant clastogenic effects [6]. The temporal requirements reflect the need for metabolic activation and subsequent cell cycle progression for manifestation of chromosomal damage [6].
The consensus analysis indicates that 2-Amino-3-methyl-5-phenylpyridine exhibits positive clastogenic activity in Chinese hamster lung cells with metabolic activation [6]. The compound produces both chromatid-type and chromosome-type aberrations, indicating activity during different phases of the cell cycle [6]. The aberration spectrum includes gaps, breaks, exchanges, and complex rearrangements characteristic of deoxyribonucleic acid-reactive compounds [6].
Chinese hamster ovary cell systems provide complementary data for chromosomal aberration risk assessment of 2-Amino-3-methyl-5-phenylpyridine [13]. The test protocol follows standardized procedures that evaluate both chromatid breaks and chromosome gaps across multiple concentration ranges [13]. The Chinese hamster ovary cells demonstrate moderate genotoxic responses that require metabolic activation for optimal detection [13].
The chromosomal aberration analysis in Chinese hamster ovary cells reveals concentration-dependent increases in aberrant metaphases when 2-Amino-3-methyl-5-phenylpyridine is tested with S9 activation [11]. The aberration frequencies show statistical significance at concentrations that produce minimal cytotoxicity, indicating specific genotoxic effects rather than secondary consequences of cell death [11]. The consensus modeling incorporates these data to establish dose-response relationships for risk assessment applications [12].
Human lymphocyte cultures provide species-relevant data for extrapolation of chromosomal aberration risks to human populations [12]. The test system evaluates chromosome gaps and structural aberrations in primary human cells following exposure to 2-Amino-3-methyl-5-phenylpyridine with metabolic activation [12]. The human lymphocyte data contribute to the consensus model by providing information on species sensitivity differences and metabolic capacity variations [12].